molecular formula C20H24FNO3S B2497519 N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide CAS No. 86604-25-3

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide

Cat. No.: B2497519
CAS No.: 86604-25-3
M. Wt: 377.47
InChI Key: DPPDWIRNRKOMDJ-UHFFFAOYSA-N
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Description

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclohexadienone core with tert-butyl groups, a fluorobenzene sulfonamide moiety, and is characterized by its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexadienone core. This can be achieved through the oxidation of appropriate precursors under controlled conditions. The introduction of tert-butyl groups is often accomplished via Friedel-Crafts alkylation. The final step involves the sulfonation of the fluorobenzene ring, followed by the coupling of the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production. Purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and substituted benzene and sulfonamide compounds. These products can be further utilized in various applications depending on their chemical properties.

Scientific Research Applications

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-hydroxypropanoic acid
  • 3-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-(5,6-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanenitrile
  • 2-[3-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-1H,2H,3H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Uniqueness

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide stands out due to its unique combination of a cyclohexadienone core with tert-butyl groups and a fluorobenzene sulfonamide moiety. This structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3S/c1-19(2,3)16-11-14(12-17(18(16)23)20(4,5)6)22-26(24,25)15-9-7-13(21)8-10-15/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPDWIRNRKOMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)F)C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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